molecular formula C15H20N2O4 B3001710 Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate CAS No. 2034492-57-2

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate

Cat. No.: B3001710
CAS No.: 2034492-57-2
M. Wt: 292.335
InChI Key: NLBZQTUJCDZKGA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a synthetic organic compound featuring a pyridine (isonicotinamide) core substituted with a cyclopentyloxy group and an ethyl acetamide side chain.

Properties

IUPAC Name

ethyl 2-[(2-cyclopentyloxypyridine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-14(18)10-17-15(19)11-7-8-16-13(9-11)21-12-5-3-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBZQTUJCDZKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate typically involves multiple steps:

    Formation of the Isonicotinamido Intermediate: The initial step involves the reaction of isonicotinic acid with a suitable amine to form the isonicotinamido intermediate.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through an etherification reaction, where cyclopentanol reacts with the isonicotinamido intermediate in the presence of a dehydrating agent.

    Esterification: The final step involves the esterification of the intermediate with ethyl chloroacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications References
This compound Pyridine (isonicotinamide) Cyclopentyloxy, acetamide-ethyl ester C₁₈H₂₃N₃O₄ Likely bioactive (hypothesized) N/A
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran Bromo, ethyl-sulfinyl, ethyl ester C₁₄H₁₅BrO₄S Stabilized by π-π interactions
Ethyl 2-(2-aminothiazol-4-yl)acetate Thiazole Aminothiazole, ethyl ester C₇H₁₀N₂O₂S Intermediate for pyrethroid pesticides
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate derivatives Imidazole Phenyl, substituted aryl (e.g., Cl, CF₃) Varies Antifungal/antibacterial candidates
Ethyl 2-[(2,2-dicyanovinyl)amino]acetate Vinylamino Dicyanovinyl, ethyl ester C₈H₉N₃O₂ Electron-deficient for reactivity
Key Observations:
  • Core Heterocycles : The target compound’s pyridine core contrasts with benzofuran (aromatic ether), thiazole (sulfur-nitrogen heterocycle), and imidazole (nitrogen-rich) systems. These cores influence electronic properties and binding affinities .
  • Substituent Effects : The cyclopentyloxy group enhances lipophilicity compared to smaller ethers (e.g., methoxy) or polar groups (e.g., sulfinyl in benzofuran derivatives) .
  • Bioactivity Potential: Thiazole and imidazole derivatives exhibit pesticidal or antimicrobial activity, suggesting the target compound’s isonicotinamide core may target similar pathways .

Biological Activity

Ethyl 2-(2-(cyclopentyloxy)isonicotinamido)acetate is a compound of growing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Overview of the Compound

This compound is characterized by a complex structure that includes an ethyl ester, a cyclopentyloxy group, and an isonicotinamido moiety. These structural features suggest potential interactions with biological macromolecules, making it a candidate for various pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Isonicotinamido Intermediate : Reaction of isonicotinic acid with a suitable amine.
  • Introduction of Cyclopentyloxy Group : Etherification reaction with cyclopentanol in the presence of a dehydrating agent.
  • Esterification : Final step involving reaction with ethyl chloroacetate under basic conditions.

These methods can be optimized for yield and purity using advanced techniques such as chromatography and continuous flow systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The precise pathways involved depend on the specific application and target molecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the isonicotinamido moiety have demonstrated antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The cyclopentyloxy group may enhance lipophilicity, facilitating better cellular uptake and bioavailability .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of various derivatives including this compound against bacterial strains using disk diffusion methods. Results indicated that this compound exhibited notable activity against Klebsiella pneumoniae and Proteus vulgaris, suggesting its potential as an antimicrobial agent .
  • In Vitro Anticancer Study :
    In vitro assays conducted on cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Ethyl 2-(2-(cyclohexyloxy)isonicotinamido)acetateCyclohexyloxy group instead of cyclopentyloxySimilar antimicrobial properties
Ethyl 2-(2-(phenoxy)isonicotinamido)acetatePhenoxy group instead of cyclopentyloxyEnhanced anticancer activity observed
Ethyl 2-(3-(cyclopentyloxy)isonicotinamido)acetateDifferent position of the cyclopentyloxy groupVariability in biological activity noted

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds, highlighting its potential in drug development.

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